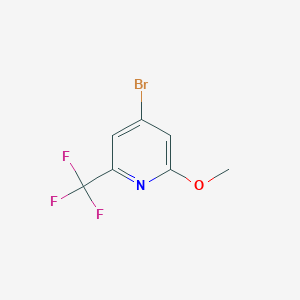

4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine

描述

Historical Context and Discovery

The development of this compound emerges from a rich historical foundation in fluorinated aromatic chemistry that traces back to the pioneering work of Frédéric Swarts in 1898. Swarts achieved the first synthesis of an aromatic compound bearing a trifluoromethyl group by treating benzotrichloride with antimony trifluoride to afford benzotrifluoride. This breakthrough established the fundamental approach of chlorine-fluorine exchange that would later become central to trifluoromethylpyridine synthesis.

The specific methodology for introducing trifluoromethyl groups into pyridine rings was first reported in 1947, involving synthetic procedures similar to those used for benzotrifluoride but specifically adapted for the chlorination and fluorination of picoline derivatives. These early developments laid the groundwork for the more sophisticated multi-substituted pyridine derivatives that would emerge decades later. The evolution toward compounds like this compound represents the culmination of advances in both selective halogenation techniques and regioselective functionalization strategies.

The compound's emergence as a commercially available intermediate reflects the growing demand for fluorinated building blocks in pharmaceutical and agrochemical industries. The integration of multiple functional groups—bromine for cross-coupling reactivity, methoxy for electronic modulation, and trifluoromethyl for enhanced metabolic stability—demonstrates the sophisticated design principles that have become standard in modern medicinal chemistry. This historical progression from simple trifluoromethyl aromatic compounds to complex multi-substituted heterocycles illustrates the remarkable advancement in synthetic methodology over more than a century of development.

Significance in Heterocyclic Chemistry

This compound occupies a pivotal position in contemporary heterocyclic chemistry due to its unique combination of functional groups that enable diverse synthetic transformations. The compound exemplifies the principle of strategic functional group installation, where each substituent serves a specific purpose in subsequent chemical manipulations. The bromine atom at the 4-position provides an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the methoxy group at the 2-position offers opportunities for nucleophilic substitution or serves as a directing group for further functionalization.

The trifluoromethyl substituent at the 6-position contributes significantly to the compound's chemical significance by imparting unique physicochemical properties that have become highly valued in drug design. Trifluoromethylpyridine derivatives demonstrate enhanced metabolic stability compared to their non-fluorinated counterparts, a property that stems from the strong carbon-fluorine bonds and the electron-withdrawing nature of the trifluoromethyl group. This enhanced stability translates to improved pharmacokinetic properties in biological systems, making such compounds particularly attractive for pharmaceutical applications.

The compound's significance extends beyond its individual properties to its role as a versatile synthetic intermediate. The strategic arrangement of functional groups allows for sequential transformations that can lead to complex molecular architectures. For instance, the bromine atom can be replaced through various cross-coupling methodologies while preserving the methoxy and trifluoromethyl groups, enabling the construction of diverse chemical libraries. This versatility has made this compound an important building block in combinatorial chemistry approaches to drug discovery.

Furthermore, the compound represents an important example of how modern synthetic chemistry has evolved to create molecules that combine multiple desirable properties in a single scaffold. The integration of electron-withdrawing trifluoromethyl groups with electron-donating methoxy substituents creates a unique electronic environment that can be fine-tuned for specific applications. This level of molecular engineering reflects the sophistication of contemporary heterocyclic chemistry and its ability to create tailored solutions for complex synthetic challenges.

Position within Halogenated Pyridine Classification

Within the broader classification of halogenated pyridines, this compound represents a highly functionalized member of this important chemical family. Halogenated pyridines constitute a fundamental class of building blocks in organic synthesis, with different halogen positions conferring distinct reactivity patterns and synthetic utility. The compound belongs to the subclass of 4-halopyridines, which are particularly valuable due to the unique reactivity of the 4-position in pyridine chemistry.

The 4-position in pyridine rings exhibits distinctive behavior in both electrophilic and nucleophilic substitution reactions compared to the 2- and 3-positions. This positional selectivity has made 4-halopyridines especially important in synthetic chemistry, though they have historically been less commercially available than their 2- and 3-substituted counterparts. The development of this compound addresses this synthetic gap while providing additional functional handles for further elaboration.

The compound's classification within halogenated pyridines is further refined by its multi-substitution pattern. Unlike simple monohalogenated pyridines such as 4-bromopyridine (molecular formula C5H4BrN, molecular weight 158.00 g/mol), this compound incorporates additional substituents that dramatically alter its chemical behavior. The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups creates a complex electronic environment that influences the reactivity of the bromine atom and the overall stability of the molecule.

Comparative analysis with other halogenated pyridines reveals the unique position of this compound within the classification system. Simple 4-bromopyridine serves as a basic building block for cross-coupling reactions, but lacks the additional functional groups that provide enhanced selectivity and reactivity control. In contrast, this compound offers multiple sites for chemical modification and electronic tuning, representing a more sophisticated member of the halogenated pyridine family that reflects the evolution toward increasingly complex and functionally diverse synthetic intermediates.

Relationship to Other Trifluoromethylated Heterocycles

This compound exists within a broader family of trifluoromethylated heterocycles that have gained prominence in pharmaceutical and agrochemical research. The compound shares structural similarities with other trifluoromethylpyridine derivatives while maintaining its unique substitution pattern that distinguishes it from related molecules. Understanding these relationships provides insight into structure-activity patterns and synthetic strategies within this important chemical class.

The compound can be compared to simpler trifluoromethylpyridine derivatives such as 2-Methoxy-6-(trifluoromethyl)pyridine (CAS 34486-18-5, molecular formula C7H6F3NO, molecular weight 177.12 g/mol), which lacks the bromine substituent. This comparison highlights the additional synthetic versatility provided by the bromine atom, which serves as a reactive handle for further functionalization. The presence of the bromine makes the target compound particularly valuable for cross-coupling reactions that can introduce diverse aromatic or aliphatic substituents.

Related compounds in the trifluoromethylated heterocycle family include various isomeric arrangements of the same functional groups. For instance, 4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (CAS 1211583-64-0) represents a positional isomer with the trifluoromethyl group at the 3-position rather than the 6-position. This structural variation demonstrates how subtle changes in substitution patterns can lead to different compounds with potentially distinct properties and applications. The density of 1.6±0.1 g/cm³ and boiling point of 222.8±40.0 °C reported for the 3-isomer provide useful comparative data for understanding the physicochemical properties of the 6-isomer.

The relationship extends to more complex trifluoromethylated heterocycles that incorporate additional functional modifications. For example, compounds containing multiple trifluoromethyl groups, such as 4-Bromo-2,6-bis(trifluoromethyl)pyridine, represent highly fluorinated analogs that exhibit even more pronounced effects on metabolic stability and lipophilicity. These relationships illustrate the systematic approach to molecular design that characterizes modern heterocyclic chemistry, where structural modifications are made with specific property enhancements in mind.

The broader context of trifluoromethylated heterocycles also encompasses their applications in agrochemical and pharmaceutical development. More than twenty trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, with fluazifop-butyl being the first such derivative introduced to the market. Additionally, five pharmaceutical and two veterinary products containing trifluoromethylpyridine moieties have received market approval, with many more candidates currently in clinical trials. This extensive application demonstrates the central importance of trifluoromethylated heterocycles in contemporary chemical research and development.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 1227577-41-4 | C₇H₅BrF₃NO | 256.02 | Br at 4-position, OCH₃ at 2-position, CF₃ at 6-position |

| 2-Methoxy-6-(trifluoromethyl)pyridine | 34486-18-5 | C₇H₆F₃NO | 177.12 | OCH₃ at 2-position, CF₃ at 6-position |

| 4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | 1211583-64-0 | C₇H₅BrF₃NO | 256.02 | Br at 4-position, OCH₃ at 2-position, CF₃ at 3-position |

| 4-Bromopyridine | 1120-87-2 | C₅H₄BrN | 158.00 | Br at 4-position only |

The synthetic accessibility of this compound reflects advances in trifluoromethylation methodology that have made such compounds more readily available for research applications. Modern approaches to trifluoromethylation include direct C-H functionalization methods using stable trifluoromethyl radical sources, which have overcome many of the limitations associated with earlier synthetic approaches. These methodological advances have enabled the practical synthesis of complex trifluoromethylated heterocycles like the target compound, contributing to their increased utilization in pharmaceutical and agrochemical research programs.

属性

IUPAC Name |

4-bromo-2-methoxy-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c1-13-6-3-4(8)2-5(12-6)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQCKXKNBDARSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Methodology

The most common route involves direct bromination of the precursor 2-methoxy-6-(trifluoromethyl)pyridine . This process typically employs brominating agents such as bromine or N-bromosuccinimide (NBS), under controlled conditions to selectively substitute at the 4-position of the pyridine ring.

Reaction Conditions

- Brominating agent: Bromine or NBS

- Solvent: Organic solvents such as chloroform, dichloromethane, or acetic acid

- Temperature: Usually maintained between -10°C to 25°C to control regioselectivity and minimize over-bromination

- Reaction time: 12-24 hours

Research Findings

A patent describes a large-scale synthesis involving the use of vinyl n-butyl ether and trifluoroacetic anhydride to generate reactive intermediates, which are then brominated under mild conditions, yielding the desired brominated pyridine with high efficiency and minimal byproducts.

Synthesis via Nucleophilic Aromatic Substitution

Methodology

Another approach involves nucleophilic substitution reactions where a suitable leaving group (such as a halogen) on a pyridine precursor is substituted with bromine under specific conditions, often facilitated by catalysts or activating agents.

Reaction Conditions

- Precursors: 2-methoxy-6-(trifluoromethyl)pyridine

- Brominating agent: Bromine or NBS

- Catalysts: Iron or copper salts may be used to enhance regioselectivity

- Solvent: Acetic acid or dichloromethane

- Temperature: Controlled around 0°C to room temperature

Research Findings

The patent by CN116425671A details a method for synthesizing 2-chloro-4-(trifluoromethyl)pyridine, which can be further brominated at the 4-position, emphasizing mild conditions and high yields.

Alternative Route: Bromination of Pyridine Derivatives

Methodology

Bromination can be performed on pyridine derivatives that already contain methoxy and trifluoromethyl groups. This involves controlled addition of bromine in organic solvents at low temperatures to prevent over-bromination.

Reaction Conditions

- Bromine addition at -15°C to 0°C

- Solvent: Dichloromethane or chloroform

- Molar ratio: Bromine to pyridine derivative typically 1:1 to 1.2

- Reaction time: 12-16 hours

Research Findings

The patent CN109384682A describes a method for preparing bromine chloride in situ, which can be used for bromination of aromatic compounds, including pyridine derivatives, with reduced waste and cost.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Brominating Agent | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Direct Bromination | 2-Methoxy-6-(trifluoromethyl)pyridine | Bromine / NBS | Dichloromethane, chloroform | -10°C to 25°C | 12-24 hours | 74-86% | Controlled regioselectivity |

| Nucleophilic Substitution | Brominated pyridine derivatives | Bromine / NBS | Acetic acid, dichloromethane | 0°C to room temperature | 12-16 hours | High | Catalyzed with metal salts |

| In Situ Bromination | Pyridine derivatives | Bromine chloride | Organic solvents | -15°C to 0°C | 12-16 hours | Variable | In situ generation reduces waste |

Key Research Findings and Notes

- Patent CN109384682A demonstrates a scalable, cost-effective method for synthesizing brominated pyridine compounds, emphasizing the use of bromine chloride generated in situ, which reduces raw material costs and environmental impact.

- Patent CN116425671A provides a detailed synthesis route for 2-chloro-4-(trifluoromethyl)pyridine, which can be further brominated at the 4-position, highlighting the importance of mild reaction conditions and high selectivity.

- The synthesis of 4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine is typically achieved through direct bromination of the precursor pyridine, with reaction conditions carefully optimized to avoid over-bromination and ensure regioselectivity.

化学反应分析

Types of Reactions: 4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as Suzuki–Miyaura coupling.

Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can convert it to an alcohol.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products:

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Oxidation Products: Aldehydes or acids derived from the methoxy group.

Reduction Products: Alcohols formed from the reduction of the methoxy group.

科学研究应用

Chemical Synthesis

Building Block for Organic Synthesis

4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine serves as an important building block in the synthesis of complex organic molecules. Its unique trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in the development of pharmaceuticals and agrochemicals .

Synthesis of Agrochemicals

The compound is utilized in creating various agrochemicals, where its properties contribute to the efficacy and stability of these products. For instance, derivatives of trifluoromethylpyridines have been successfully employed in crop protection formulations .

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies are ongoing to evaluate its effectiveness against various pathogens and cancer cell lines, suggesting its role as a lead compound in drug discovery .

Mechanism of Action

The mechanism involves nucleophilic substitution reactions facilitated by the bromomethyl group, allowing it to form covalent bonds with biological molecules. This interaction can modulate enzyme activity and influence cellular signaling pathways related to growth and apoptosis .

Pharmaceutical Development

Drug Discovery

In pharmaceutical research, this compound is explored as a precursor for synthesizing drug candidates with improved pharmacokinetic properties. Its incorporation into drug design may enhance bioavailability and therapeutic efficacy .

Case Study: TRPA1 Inhibitors

Recent investigations have focused on using derivatives of this compound as inhibitors for the transient receptor potential A1 (TRPA1) ion channel, which is implicated in pain sensation. Compounds derived from this compound are being evaluated for their potential to alleviate pain associated with inflammatory conditions .

Industrial Applications

Specialty Chemicals Production

The compound is also utilized in producing specialty chemicals that require unique properties afforded by the trifluoromethyl group. These materials find applications in various industrial processes, enhancing product performance and stability.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Properties |

|---|---|---|

| Chemical Synthesis | Building block for organic molecules | Enhances stability and reactivity |

| Agrochemicals | Crop protection formulations | Effective against pests |

| Biological Research | Antimicrobial and anticancer studies | Potential lead compound for drug discovery |

| Pharmaceutical Development | Precursor for drug candidates | Improved pharmacokinetic properties |

| Industrial Chemicals | Production of specialty chemicals | Unique properties due to trifluoromethyl group |

作用机制

The mechanism of action of 4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine in biological systems involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the enzyme’s active site, preventing the deacetylation of histone proteins. This leads to changes in gene expression and has therapeutic potential in treating diseases like Huntington’s disease .

相似化合物的比较

Variants without Methoxy

Methyl vs. Methoxy Substitution

- 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine (CAS 1010422-53-3, ): Methyl group at position 2 instead of methoxy. Increased lipophilicity (logP ~2.8 vs. ~2.2 for methoxy analog), enhancing membrane permeability but reducing aqueous solubility.

Compounds with Additional Substituents

- 6-Bromo-4-(bromomethyl)-3-fluoro-2-(trifluoromethoxy)pyridine ():

- 2-(4-Bromo-phenyl)-6-trifluoromethyl-imidazo[1,2-a]pyridine (CAS 724742-88-5, ):

Data Table: Key Structural and Functional Comparisons

*Similarity scores based on structural resemblance to the reference compound .

生物活性

4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound has the following chemical formula: CHBrFN, with a molecular weight of 256.02 g/mol. Its structure includes a bromine atom, a methoxy group, and a trifluoromethyl group attached to a pyridine ring. These functional groups enhance the compound's stability and reactivity, making it suitable for various applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | CHBrFN |

| Molecular Weight | 256.02 g/mol |

| Functional Groups | Bromine, Methoxy, Trifluoromethyl |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been investigated for its activity against various bacterial strains. For example, compounds with similar structures demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties .

Anticancer Activity

The compound has also shown potential as an anticancer agent. Research indicates that it may interact with specific molecular targets involved in cell growth and apoptosis pathways. The trifluoromethyl group is particularly noted for enhancing metabolic stability and bioavailability, which are crucial for therapeutic efficacy.

The biological effects of this compound are primarily attributed to its ability to modulate enzyme activities and receptor interactions. The bromomethyl group can undergo nucleophilic substitution reactions, forming covalent bonds with biological molecules. This interaction can lead to the inhibition or activation of various enzymes and signaling pathways, influencing cellular processes such as metabolism, proliferation, and apoptosis .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several pyridine derivatives, including those structurally related to this compound. The results indicated that this class of compounds could serve as effective leads for developing new antibacterial agents .

- Cytotoxicity Assessment : In vitro assessments revealed that this compound exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency against specific tumor types .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the bromine atom enhances reactivity compared to other halogenated pyridines like chlorinated analogs, leading to variations in biological activity. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability.

| Compound | Activity | MIC/IC50 Values |

|---|---|---|

| This compound | Antibacterial/Anticancer | Varies by target |

| Related Pyridine Derivative | Antibacterial | 3.12 - 12.5 μg/mL |

| Other Halogenated Pyridines | Variable | Higher than brominated |

常见问题

Basic: What synthetic strategies are effective for preparing 4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine?

Answer:

The synthesis typically involves halogenation and functional group introduction. A common approach is the nickel-catalyzed reductive coupling of 2-halomethylpyridines, leveraging intermediates like 2-bromo-6-methylpyridine . For trifluoromethylation, electrophilic or radical pathways are employed, such as using copper-mediated cross-coupling with CF₃ sources. Post-synthetic methoxylation can be achieved via nucleophilic substitution of bromine with methoxide under controlled conditions. Key intermediates should be characterized by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity .

Basic: How should researchers characterize the physical and spectral properties of this compound?

Answer:

Standard protocols include:

- Melting Point Analysis : Compare observed values (e.g., 80–82°C for analogous bromopyridines ) with literature to assess purity.

- Spectroscopy : Use ¹⁹F NMR to confirm the trifluoromethyl group’s presence (δ ~ -60 to -70 ppm). DEPT-135 NMR aids in distinguishing CH₂/CH₃ groups in methoxy and methyl substituents .

- X-ray Crystallography : For unambiguous structural confirmation, refine data using SHELXL .

Advanced: How can contradictory crystallographic or spectroscopic data be resolved?

Answer:

- Crystallography : If X-ray data conflicts with NMR (e.g., unexpected bond lengths), re-examine refinement parameters in SHELX. Use the _R_free value to validate models . For disordered trifluoromethyl groups, apply restraints to thermal parameters.

- Spectroscopy : Contradictory ¹H NMR signals may arise from dynamic processes (e.g., rotational barriers). Variable-temperature NMR or DFT calculations (e.g., B3LYP/6-31G*) can clarify conformational equilibria .

Advanced: What mechanistic insights exist for introducing the trifluoromethyl group?

Answer:

The trifluoromethyl group is often introduced via:

- Radical Pathways : Using CF₃I and a photoredox catalyst (e.g., Ru(bpy)₃²⁺) under blue light.

- Nucleophilic Trifluoromethylation : Employing Ruppert-Prakash reagent (TMSCF₃) with CsF activation.

Mechanistic studies using kinetic isotope effects (KIEs) or in situ IR spectroscopy can differentiate pathways. Computational modeling (e.g., DFT) helps identify transition states and regioselectivity drivers .

Advanced: How can computational methods predict reactivity in cross-coupling reactions?

Answer:

- DFT Calculations : Optimize geometries of intermediates (e.g., oxidative addition complexes in Pd/Ni catalysis) to predict activation barriers.

- Frontier Molecular Orbital (FMO) Analysis : Evaluate HOMO-LUMO gaps between the pyridine substrate and coupling partners (e.g., boronic acids).

- Solvent Effects : Use COSMO-RS models to simulate solvent polarity’s impact on reaction rates. Validate with experimental kinetic data .

Basic: What precautions are necessary when handling brominated intermediates?

Answer:

- Toxicity Mitigation : Use fume hoods and PPE to avoid inhalation/contact. Brominated pyridines often require storage at -20°C under inert atmospheres.

- Waste Disposal : Neutralize brominated byproducts with NaHCO₃ before disposal. Follow protocols for halogenated waste .

Advanced: How does steric hindrance from the methoxy group influence reactivity?

Answer:

- Substitution Reactions : Methoxy groups at the 2-position deactivate the pyridine ring via electron donation, directing electrophilic attacks to the 4-position. Steric effects slow SNAr reactions; use bulky bases (e.g., DBU) to enhance leaving group departure.

- Cross-Coupling : Steric maps from molecular modeling (e.g., PyMOL) can predict Pd-catalyzed coupling efficiency. Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Advanced: What strategies address low yields in multi-step syntheses?

Answer:

- Intermediate Trapping : Use quenching agents (e.g., D₂O for deuterium labeling) to identify unstable intermediates.

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology.

- Parallel Synthesis : Screen alternative reagents (e.g., CuI vs. Pd(PPh₃)₄) to bypass rate-limiting steps .

Basic: What are key applications in medicinal chemistry?

Answer:

This scaffold is prevalent in inhibitors targeting enzymes like LOXL2, where the trifluoromethyl group enhances binding affinity and metabolic stability. Structure-activity relationship (SAR) studies often modify the bromine substituent for bioisosteric replacement (e.g., with azide for click chemistry) .

Advanced: How to validate the compound’s role in supramolecular assemblies?

Answer:

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) from X-ray data.

- Thermogravimetric Analysis (TGA) : Assess thermal stability of co-crystals.

- DFT-D3 Calculations : Simulate non-covalent interactions (π-stacking, halogen bonding) for comparison with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。